2-Azido-4-methoxypyrimidine

説明

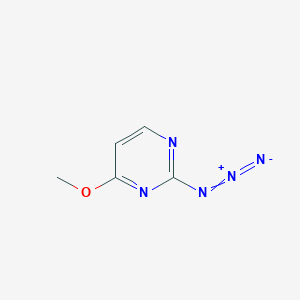

2-Azido-4-methoxypyrimidine: is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The azido group (-N₃) attached at the 2-position and the methoxy group (-OCH₃) at the 4-position make this compound unique. Azides are known for their versatility in organic synthesis and their role as bioorthogonal reporter moieties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-4-methoxypyrimidine typically involves the introduction of the azido group to a pyrimidine precursor. One common method is the nucleophilic substitution reaction where a suitable leaving group (e.g., halide) on the pyrimidine ring is replaced by an azide ion. This can be achieved using sodium azide (NaN₃) or potassium azide (KN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. Safety measures are crucial due to the potentially explosive nature of azides.

化学反応の分析

Types of Reactions:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN₃) or potassium azide (KN₃) in DMSO or acetonitrile.

Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.

Major Products:

Substitution: Various substituted pyrimidines depending on the nucleophile.

Reduction: 2-Amino-4-methoxypyrimidine.

Cycloaddition: 1,2,3-Triazoles.

科学的研究の応用

Medicinal Chemistry

2-Azido-4-methoxypyrimidine has been investigated for its potential as a lead compound in drug development. Its ability to act as an enzyme inhibitor makes it a candidate for targeting specific metabolic pathways.

- Enzyme Inhibition : The compound has shown promise in inhibiting various enzymes, which is crucial for developing therapeutics for diseases such as cancer and neurodegenerative disorders. For instance, studies have indicated that it can inhibit protein kinase D, a target in cancer therapy, with specific structural modifications enhancing its potency .

Research has demonstrated that this compound exhibits significant biological activities:

- Cytotoxicity : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, suggesting potential applications in oncology .

- Neuropharmacology : Its derivatives have been explored as selective modulators of N-methyl-D-aspartate receptors, which are implicated in various central nervous system disorders .

Synthetic Chemistry

The compound serves as a versatile building block in organic synthesis, particularly in creating more complex molecules:

- Synthesis of Bioactive Molecules : It can be utilized in the synthesis of nucleosides and other biologically active compounds, aiding in the development of new pharmaceuticals .

- Click Chemistry Applications : The azido group allows for applications in click chemistry, facilitating the formation of diverse compounds through azide-alkyne cycloadditions .

Case Study 1: Inhibition of Protein Kinase D

A study focused on modifying the structure of this compound to enhance its inhibitory activity against protein kinase D. The research demonstrated that certain substitutions increased potency significantly, with IC50 values dropping below 30 nM for some derivatives . This indicates potential for therapeutic applications in cancer treatment.

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

In vitro evaluations revealed that this compound exhibited cytotoxic effects against various cancer cell lines, including MDA-MB-231 and HepG2 cells. The compound showed an IC50 value of approximately 2.57 µM against HepG2 cells, highlighting its potential as an anticancer agent .

作用機序

The mechanism of action of 2-Azido-4-methoxypyrimidine largely depends on its chemical reactivity. The azido group can act as a nucleophile, participating in substitution and cycloaddition reactions. In biological systems, azido-modified nucleosides can be incorporated into nucleic acids, where they can be used for labeling and tracking purposes . The azido group can also be reduced to an amine, which can then participate in further biochemical reactions.

類似化合物との比較

2-Azido-4-chloropyrimidine: Similar structure but with a chlorine atom instead of a methoxy group.

2-Azido-4,6-dimethoxypyrimidine: Contains an additional methoxy group at the 6-position.

2-Azido-4-methylpyrimidine: Contains a methyl group instead of a methoxy group.

Uniqueness: 2-Azido-4-methoxypyrimidine is unique due to the presence of both an azido group and a methoxy group on the pyrimidine ring.

生物活性

2-Azido-4-methoxypyrimidine is a compound that has garnered attention in biochemical research due to its diverse biological activities and applications in molecular biology. This article explores the biological activity of this compound, detailing its mechanisms of action, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and features an azido group () attached to a pyrimidine ring. The presence of the methoxy group () enhances its solubility and reactivity, making it a valuable tool in chemical biology.

Target Interaction

this compound functions primarily as a bioorthogonal reporter moiety. It is used for site-specific labeling and functionalization of RNA, allowing researchers to study RNA structure, dynamics, and localization. The azide group can undergo click chemistry reactions, facilitating the attachment of various biomolecules or probes to RNA.

Biochemical Pathways

The compound has been shown to influence biochemical pathways by interacting with enzymes and proteins. It can modulate gene expression and interfere with viral replication mechanisms, particularly against herpes simplex virus types I and II.

Cellular Effects

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. It has been documented to inhibit the replication of herpes simplex viruses, suggesting its potential as an antiviral agent.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound can exhibit cytotoxic effects on various cancer cell lines. For instance, it has shown strong anti-proliferative activity against melanoma and breast cancer cells, indicating its potential in cancer therapy .

Research Applications

This compound is utilized in several scientific research applications:

- RNA Labeling : Its ability to chemically modify RNA makes it a powerful tool for studying RNA interactions and functions.

- Drug Development : The compound serves as a lead structure for developing new antiviral and anticancer agents due to its biological activity.

- Chemical Biology : It is employed in click chemistry for synthesizing complex biomolecular architectures.

Case Studies

-

Antiviral Efficacy

In a study focusing on the antiviral properties of nucleoside analogs, this compound was evaluated for its ability to inhibit viral replication. The results indicated significant inhibition at concentrations that were non-toxic to host cells . -

Cytotoxicity Against Cancer Cells

A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated potent activity against melanoma cells with an IC50 value significantly lower than that of standard chemotherapeutics .

Dosage Effects

The biological effects of this compound are dose-dependent. In animal models, varying dosages have shown different levels of efficacy and toxicity, highlighting the importance of dosage optimization in therapeutic applications.

Summary Table of Biological Activities

特性

IUPAC Name |

2-azido-4-methoxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c1-11-4-2-3-7-5(8-4)9-10-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXKICHBOQNWPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1531848-24-4 | |

| Record name | 2-azido-4-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。